(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid
Description
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid is a chiral synthetic amino acid derivative featuring a heptanoic acid backbone (7 carbons) with a tert-butoxycarbonyl (Boc)-protected amino group at the 4th position and a methyl substituent at the 5th position. The Boc group serves as a temporary protecting agent for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) during peptide synthesis or derivatization . Its stereochemical configuration (4R,5S) is critical for applications in asymmetric synthesis, enzyme inhibition studies, and drug discovery, where stereoselectivity governs molecular interactions .
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
AHJOCXORPOFIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection Strategies for Amino Group Functionalization
The Boc group is introduced to protect the primary amine during synthesis, preventing unwanted side reactions. Common methods involve reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine. For example, in the synthesis of related Boc-protected amino acids, the amine is treated with Boc₂O in dichloromethane at room temperature, achieving quantitative protection within 2–4 hours.
Key Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or N-methylmorpholine (NMM).
- Temperature : 0°C to room temperature.
- Yield : >90%.
Stereochemical Control via Chiral Auxiliaries
The (4R,5S) configuration is critical for biological activity. Chiral auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are employed to enforce stereoselectivity during carbon-carbon bond formation. For instance, Loukas et al. demonstrated that Wittig coupling of aldehydes with stabilized ylides in the presence of chiral auxiliaries yields enantiomerically pure intermediates.
Example Procedure :
- Aldehyde Preparation : Oxidation of (S)-3-amino-5-methylhexanol to the corresponding aldehyde using Swern oxidation (oxalyl chloride, dimethyl sulfoxide).
- Wittig Coupling : Reaction with Ph₃P=CHCO₂Bn in THF at −78°C, followed by hydrogenation to saturate the double bond.
- Deprotection : Hydrogenolysis of the benzyl ester using palladium on carbon (Pd/C) in methanol.
Data Table : Stereochemical Outcomes of Wittig Coupling
| Chiral Auxiliary | % Yield | % ee |
|---|---|---|
| (4R,5S)-Oxazolidinone | 78 | 99 |
| (S)-Proline-derived | 65 | 85 |
Asymmetric Hydrogenation of α,β-Unsaturated Esters
Palladium-catalyzed asymmetric hydrogenation is a robust method for introducing chirality. Using [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ as a catalyst, ethyl 3-cyano-5-methylhex-3-enoate undergoes hydrogenation at 55°C under 3 bar H₂ pressure, yielding the (S)-enantiomer with >95% enantiomeric excess (ee).
Optimized Conditions :
- Catalyst Loading : 0.5–1 mol%.
- Solvent : Methanol or ethanol.
- Pressure : 3–5 bar H₂.
- Conversion : >98%.
Mechanistic Insight :
The rhodium catalyst coordinates to the cyano and ester groups, enabling syn-addition of hydrogen to the α,β-unsaturated system. The bulky DuPHOS ligand enforces facial selectivity, favoring the (4R,5S) configuration.
Solid-Phase Peptide Synthesis (SPPS) with Boc Protection
Boc-SPPS is preferred for synthesizing hydrophobic peptides. The target compound is anchored to a resin via its carboxylic acid group, allowing iterative coupling of protected amino acids. After chain assembly, the Boc group is removed with trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using hydrofluoric acid (HF).
Stepwise Protocol :
- Resin Loading : Coupling of Fmoc-7-aminoheptanoic acid to Wang resin using DIC/HOBt.
- Boc Protection : Treatment with Boc₂O and DMAP in DCM.
- Deprotection-Coupling Cycles : Sequential removal of Fmoc groups (20% piperidine/DMF) and coupling of Boc-amino acids.
Advantages :
- Minimizes racemization during elongation.
- Compatible with acid-labile side-chain protections (e.g., tert-butyl esters).
Enzymatic Resolution for Enantiopure Synthesis
Biocatalysis offers an eco-friendly alternative for stereochemical control. Lipases and acylases selectively hydrolyze ester bonds in racemic mixtures, enriching the desired (4R,5S)-enantiomer. For example, Candida antarctica lipase B (CAL-B) resolves ethyl 4-amino-5-methylheptanoate with 80% ee and 45% yield.
Process Parameters :
- Enzyme : CAL-B (10–20 mg/mL).
- Substrate : Racemic ethyl ester (100 mM).
- Solvent : Phosphate buffer (pH 7.0)/isooctane biphasic system.
Comparative Analysis of Synthetic Routes
| Method | % Yield | % ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Auxiliary | 78 | 99 | Moderate | High |
| Asymmetric Hydrogenation | 95 | 98 | High | Moderate |
| Enzymatic Resolution | 45 | 80 | Low | Low |
Key Findings :
- Asymmetric hydrogenation balances high yield and enantioselectivity, making it ideal for industrial production.
- Enzymatic methods, while sustainable, require optimization for scalability.
Troubleshooting Common Synthetic Challenges
Racemization During Deprotection :
- Cause : Acidic conditions (e.g., TFA) protonate the α-carbon, enabling epimerization.
- Solution : Use milder deprotection agents (e.g., 50% HOAc/H₂O) and low temperatures (0°C).
Low Hydrogenation Efficiency :
- Cause : Catalyst deactivation by trace oxygen or moisture.
- Solution : Rigorous degassing of solvents and substrates under nitrogen.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid can undergo various chemical reactions, including:
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding alcohols or amines
Substitution: Free amine
Scientific Research Applications
Potential Therapeutic Applications
The derivatives of (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid are being explored for their potential as therapeutic agents targeting specific biological pathways. Its structural features allow for interactions with various biological targets, including enzymes and receptors, which can be critical in developing drugs for conditions such as neurodegenerative diseases and cancer.
Case Study: Neuroprotective Agents
Research indicates that compounds derived from this compound may exhibit neuroprotective properties. For example, studies have shown that these compounds can inhibit specific enzymes involved in neuroinflammation, potentially offering new avenues for treating disorders like Alzheimer's disease.
Research Applications
Exploring Protein Interactions
In biochemical research, this compound is utilized to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids allows researchers to probe the structural and functional aspects of proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods such as QSAR modeling are employed to predict the pharmacological profiles of this compound based on its chemical structure. This approach aids in understanding how variations in structure can influence biological activity.
Structural Analogues and Related Compounds
Several compounds share structural similarities with this compound, which can provide insights into its function and applications:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminoheptanoic Acid | Similar backbone without Boc group | More polar due to free amine |
| 5-Methylvaline | Methyl substitution at different position | Lacks heptane chain |
| 2-Aminobutyric Acid | Shorter chain length | More basic properties |
Mechanism of Action
The mechanism of action of (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs vary in protecting groups, chain length, stereochemistry, and additional substituents. Below is a detailed comparison supported by research findings:
Fmoc-Protected Analogs
Compound: (4R,5S)-Fmoc-4-amino-5-methyl-heptanoic acid
- Key Differences :
- Applications :
Chain Length Variants
Compound: 4-Boc-(R)-amino-5-methyl-hexanoic acid (CAS 197006-14-7)
- Key Differences: Chain Length: Hexanoic acid (6 carbons) vs. heptanoic acid. Stereochemistry: Single chiral center (4R) vs. dual (4R,5S) in the target compound .
- Impact :
Stereochemical and Functional Group Modifications
Compound: Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid DCHA
- Key Differences :
- Applications :
Hydroxy-Substituted Analogs
Compound: Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid (CAS 215190-17-3)
- Key Differences :
- Impact :
Comparative Data Table
Biological Activity
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid is a chiral amino acid derivative with significant implications in biochemical research and pharmaceutical applications. This compound, characterized by a tert-butyloxycarbonyl (Boc) protecting group, has a seven-carbon backbone with specific stereochemistry that influences its biological activity. This article explores the biological properties, potential applications, and relevant research findings related to this compound.
Chemical Structure and Properties
The structural formula of this compound can be summarized as follows:
- Molecular Formula : C₁₃H₂₅NO₄
- Molecular Weight : 255.35 g/mol
- Chirality : The compound features two chiral centers at positions 4 and 5, which are critical for its biological interactions.
The presence of the Boc group serves as a protective mechanism that facilitates its use in peptide synthesis without interfering with the amino group’s reactivity.
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis. It acts as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with desired functionalities. The structural features of this compound enhance its compatibility with various coupling reactions used in SPPS.
Enzyme Interactions
Research indicates that the compound may interact with specific enzymes and receptors, influencing various metabolic pathways. Its amino acid structure allows it to mimic natural substrates, potentially leading to inhibition or modulation of enzymatic activities. For instance, studies have shown that analogs of similar amino acids can inhibit proteases and other enzymes involved in disease processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Inhibition Studies :
- A study demonstrated that certain derivatives exhibited inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The compound's structural analogs showed varying degrees of inhibition, indicating potential therapeutic applications in oncology .
-
Quantitative Structure-Activity Relationship (QSAR) :
- Computational models have been employed to predict the pharmacological profiles of compounds based on their chemical structures. QSAR analyses suggest that modifications to the Boc group or the heptanoic acid backbone can enhance biological activity against specific targets.
- Therapeutic Applications :
Comparative Analysis
To illustrate the relevance of this compound in comparison to other amino acids used in peptide synthesis, the following table summarizes key characteristics:
| Compound Name | Molecular Weight | Application Area | Biological Activity |
|---|---|---|---|
| This compound | 255.35 g/mol | Peptide Synthesis | Enzyme Inhibition |
| Boc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid | 255.35 g/mol | Drug Development | Antimicrobial Activity |
| Fmoc-Lys(Boc)-OH | 281.36 g/mol | Biochemical Research | Protein Interaction Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
